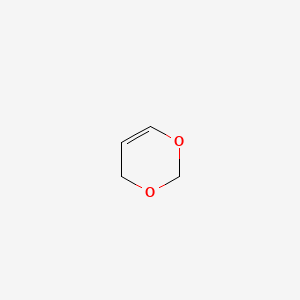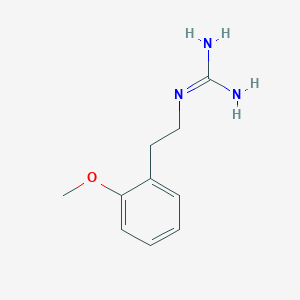![molecular formula C22H27ClN4 B12208431 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12208431.png)
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, a methyl group, and a piperidinyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe tert-butyl, chlorophenyl, and piperidinyl groups are introduced at various stages of the synthesis through substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:
- 5-Tert-butyl-3-(4-methylphenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
- 5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine .
Uniqueness
The uniqueness of 5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery .
Properties
Molecular Formula |
C22H27ClN4 |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H27ClN4/c1-15-20(16-8-10-17(23)11-9-16)21-24-18(22(2,3)4)14-19(27(21)25-15)26-12-6-5-7-13-26/h8-11,14H,5-7,12-13H2,1-4H3 |
InChI Key |
ONKWEXOMJYYJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N'-[(2-chlorophenyl)carbonyl]-2-(methylsulfanyl)pyrimidine-4-carbohydrazide](/img/structure/B12208355.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide](/img/structure/B12208361.png)

![N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12208377.png)
![[(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12208379.png)
![4-[5-(3-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12208381.png)

![3-(3,4-Dimethylphenyl)-7-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12208388.png)
![6-[(2Z)-2-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)acetyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12208395.png)
![N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide](/img/structure/B12208402.png)
![N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide](/img/structure/B12208403.png)
![5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12208404.png)

![(2Z)-2-(2,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12208408.png)
